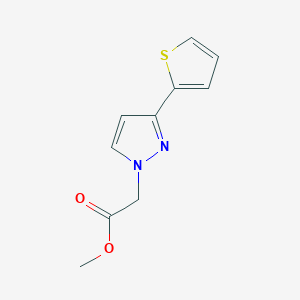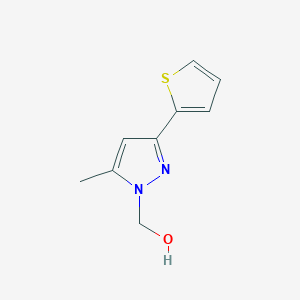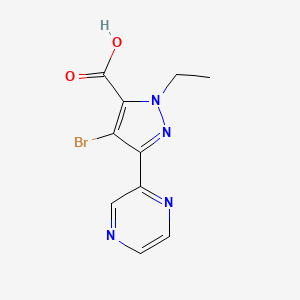
4,4,4-trifluoro-2-isopropyl-N-methylbutan-1-amine
Descripción general
Descripción
4,4,4-Trifluoro-2-isopropyl-N-methylbutan-1-amine (TFIPMBA) is a synthetic organic compound that is widely used in scientific research, particularly in the field of biochemistry. It is a versatile molecule, with a range of potential applications, including in drug discovery and development, as well as in other areas of research. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for TFIPMBA.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Oxazoline-Oxazinone Oxidative Rearrangement
(2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine are valuable fluorinated amino acids synthesized from 4,4,4-trifluoro-3-methylbutanoic acid. The process involves chiral oxazoline conversion, SeO2-promoted oxidative rearrangement to dihydro-2H-oxazinone, and face-selective hydrogenation, followed by hydrogenolysis-hydrolysis. The transformation is limited due to intermediate beta-trifluoromethyldihydrooxazinone's tendency for imine-enamine isomerization (Pigza, Quach, & Molinski, 2009).
Three-Component Cyclization Studies
The peculiarities of three-component cyclization involving ethyl 4,4,4-trifluoroacetoacetate, 1,2-ethanediamines, and 3-methylbutan-2-one were studied, forming hexahydroimidazo[1,2-a]pyridin-5-ones under mild conditions. Using methyl ketone with a bulky isopropyl substituent increased the stereoselectivity of the transformations, although some reactions were accompanied by by-product formation (Goryaeva, Kushch, Burgart, & Saloutin, 2020).
Propiedades
IUPAC Name |
4,4,4-trifluoro-N-methyl-2-propan-2-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F3N/c1-6(2)7(5-12-3)4-8(9,10)11/h6-7,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNRXHJNFMVIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(F)(F)F)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















